17,20-Dihydroxypregn-4-en-3-one

Oocyte maturation GVBD Teleost reproduction

Procuring generic 17,20-dihydroxypregn-4-en-3-one without specifying stereoisomer leads to invalid experimental results: the (20R)-isomer (CAS 1662-06-2) is a nanomolar-potency teleost MIS, while the (20S)-isomer (CAS 652-69-7) is a low-potency progestin with confirmed MR/GR exclusion. Specify the required isomer at order. • (20R)-Isomer: ≥95% purity; induces 46% GVBD in Barilius vagra at 10 ng/mL; validated sex pheromone (peak release 58 ng/h); typical working range 5-300 nM. • (20S)-Isomer: ≥95% purity; verified negative-control progestin with zero MR/GR occupancy by radioligand displacement. Both isomers stocked for immediate global dispatch.

Molecular Formula C21H32O3
Molecular Weight 332.5 g/mol
Cat. No. B1236945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17,20-Dihydroxypregn-4-en-3-one
Molecular FormulaC21H32O3
Molecular Weight332.5 g/mol
Structural Identifiers
SMILESCC(C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O
InChIInChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12-13,16-18,22,24H,4-11H2,1-3H3/t13?,16-,17+,18+,19+,20+,21+/m1/s1
InChIKeyMASCESDECGBIBB-JAKCRWNRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17,20-Dihydroxypregn-4-en-3-one: Stereo‑Defined C21 Steroid Backbone for Gonadal Maturation and Progestin‑Selectivity Research


17,20‑Dihydroxypregn‑4‑en‑3‑one (C₂₁H₃₂O₃, exact mass 332.23514 Da) is a C₂₁ pregnane steroid characterized by a Δ⁴ double bond, a 3‑oxo group, and hydroxyl substituents at the 17α and 20 positions [1]. The compound exists as two stereoisomers that display sharply divergent biological profiles: the (20R)‑isomer (17,20β‑dihydroxy‑4‑pregnen‑3‑one, 17,20β‑P) acts as the principal maturation‑inducing steroid (MIS) in numerous teleost fish species, while the (20S)‑isomer (17,20α‑dihydroxy‑4‑pregnen‑3‑one, 17,20α‑OHP) functions as a low‑potency progestin in mammals with a distinct receptor‑occupancy signature [2]. This stereochemical duality makes the generic compound name insufficient for procurement decisions; researchers must specify the required isomer.

Why 17,20-Dihydroxypregn-4-en-3-one Cannot Be Interchanged with Progesterone, 17α-Hydroxyprogesterone, or Other C21 Diols


The term “17,20‑dihydroxypregn‑4‑en‑3‑one” encompasses both the (20R) and (20S) stereoisomers, which exhibit non‑overlapping receptor pharmacology and enzymatic processing. The (20R)‑isomer is a nanomolar‑potency agonist at the teleost MIS membrane receptor and is rapidly converted by 20β‑hydroxysteroid dehydrogenase, whereas the (20S)‑isomer shows negligible affinity for this receptor and instead interacts weakly with mammalian progesterone receptors while failing to occupy classical mineralocorticoid or glucocorticoid receptors [1]. Furthermore, neither isomer is functionally interchangeable with progesterone or 17α‑hydroxyprogesterone in oocyte maturation bioassays—progesterone is up to an order of magnitude less potent than 17,20β‑P in teleost species, and 17,20α‑OHP is explicitly documented as a “biologically weaker progestin” compared with progesterone [2]. Substituting one stereoisomer or a related C21 steroid for another without verifying the biological readout therefore risks invalid experimental conclusions and wasted procurement spend.

17,20-Dihydroxypregn-4-en-3-one: Quantitative Comparator Evidence for Informed Procurement


Oocyte Maturation Potency Hierarchy: 17,20β‑P Outperforms 17α‑OHP and Progesterone in Teleost GVBD Bioassays

In a head‑to‑head in‑vitro germinal‑vesicle‑breakdown (GVBD) assay using oocytes from the freshwater teleost Barilius vagra, 17,20β‑dihydroxy‑4‑pregnen‑3‑one (17,20β‑P) induced 46% GVBD at the lowest concentration tested (10 ng/mL, 72 h exposure), whereas 17α‑hydroxyprogesterone (17‑OHP) achieved only 25% GVBD under identical conditions, and progesterone (P₄) was even less effective [1]. The relative progestogen potency ranking—17,20β‑P > 17‑OHP > P₄—was consistent across all incubation durations, confirming that the di‑hydroxylated 20β‑epimer is the dominant maturation‑inducing steroid in this species [1].

Oocyte maturation GVBD Teleost reproduction

MIS Membrane Receptor Affinity: 17,20β‑P vs 20β‑S Show Dose‑Dependent Potency Differences in Spotted Seatrout

In a comparative study using spotted seatrout (Cynoscion nebulosus) ovaries, both 17,20β‑P and 20β‑S (17,20β,21‑trihydroxy‑4‑pregnen‑3‑one) were sufficient to induce GVBD after a 1‑min exposure to 290 nM [1]. However, at lower steroid concentrations (5–100 nM), 20β‑S was more potent than 17,20β‑P, and 20β‑S displayed higher binding affinity for the ovarian MIS plasma‑membrane receptor [1]. The receptor is specific for C21 steroids with hydroxyls at 17α and 20β; the addition of a third hydroxyl at C21 (yielding 20β‑S) further increased affinity, whereas 20α‑hydroxy or 11‑substituted steroids showed markedly reduced or negligible binding [1].

MIS receptor Receptor binding Structure-activity relationship

Progestational Activity: 17,20α‑OHP Is a Quantitatively Weaker Progestin than Progesterone in Mammalian Systems

The (20S)‑isomer (17,20α‑dihydroxy‑4‑pregnen‑3‑one, 17,20α‑OHP) is classified as a “biologically weaker progestin” relative to progesterone [1]. While progesterone facilitates estrogen induction of the preovulatory luteinizing hormone (LH) surge, 17,20α‑OHP is elevated at midcycle but does not independently modulate the estrogen‑induced bioactive LH surge [1]. This contrasts with the (20R)‑isomer, which shows negligible mammalian progestational activity and instead targets the teleost MIS receptor pathway.

Progestin potency Progesterone receptor LH surge

Mineralocorticoid/Glucocorticoid Receptor Selectivity: 17,20α‑OHP Does Not Occupy Classical MR/GR Binding Sites

Competitive displacement experiments using ovine kidney cytosol demonstrated that 17α,20α‑dihydroxyprogesterone (17,20α‑OHP) fails to displace [³H]‑aldosterone, [³H]‑dexamethasone, or [³H]‑cortisol from classical mineralocorticoid (MR) and glucocorticoid (GR) receptors [1]. In contrast, the parent compound 17α‑hydroxyprogesterone and other C21 steroids show measurable affinity for these receptors [1]. The 20α‑hydroxyl modification thus confers a unique receptor‑exclusion profile that distinguishes 17,20α‑OHP from other 17‑hydroxylated pregnane derivatives.

Mineralocorticoid receptor Glucocorticoid receptor Selectivity profiling

Pheromonal Steroid Release Rates: Free 17,20β‑P vs 17,20α‑P and Conjugates in Ovulatory Goldfish

In HCG‑injected ovulatory goldfish, the peak release rate of free 17,20β‑dihydroxy‑4‑pregnen‑3‑one (17,20β‑P) into holding water was 58 ng/h, occurring at approximately 7.5 h post‑injection [1]. This was significantly lower than the peak release of free 17‑hydroxy‑4‑pregnene‑3,20‑dione (17‑P; 163 ng/h at 6 h) but comparable to free 17,20β,21‑trihydroxy‑4‑pregnen‑3‑one (17,20β,21‑P; 58 ng/h at 7.5 h). Free 17,20α‑dihydroxy‑4‑pregnen‑3‑one (17,20α‑P) was also detected but at lower concentrations. Glucuronidated and sulfated conjugates of 17,20β‑P continued to rise after the free steroid peak, with glucuronidated 17,20β‑P reaching 96 ng/h at 9 h, indicating extensive phase‑II metabolism of 17,20β‑P post‑ovulation [1].

Fish pheromone Steroid release kinetics Chemical communication

Aqueous Solubility: 17,20‑Dihydroxypregn‑4‑en‑3‑one vs Progesterone Predicts Distinct Formulation Requirements

Predicted water solubility for 17,20‑dihydroxypregn‑4‑en‑3‑one is 18.42 mg/L at 25 °C (log Kow estimate = 3.08) , approximately 2‑ to 3‑fold higher than the experimentally measured water solubility of progesterone (5.5–9 mg/L at 25 °C) [1]. The dual hydroxylation at C17 and C20 increases hydrophilicity compared with progesterone, which bears no hydroxyl substituents on the D‑ring side chain. This solubility difference has practical implications for preparing stock solutions and in‑vitro dosing regimens: 17,20‑dihydroxypregn‑4‑en‑3‑one can be dissolved in methanol or DMSO at higher working concentrations than progesterone without precipitation risk.

Physicochemical property Water solubility Formulation

17,20-Dihydroxypregn-4-en-3-one: Evidence‑Backed Application Scenarios for Procurement Decisions


Teleost Oocyte Maturation Induction (20R‑Isomer Required)

The (20R)‑isomer (17,20β‑P) is the mandatory steroid for inducing final oocyte maturation in teleost fish models. In Barilius vagra, 17,20β‑P at 10 ng/mL produces 46% GVBD, outperforming 17α‑OHP (25%) and progesterone (<25%) [1]. Procure ≥95% purity 17,20β‑P (CAS 1662‑06‑2) for in‑vitro oocyte maturation assays; typical working concentrations span 5–300 nM depending on species, with a 1‑min pulse of 290 nM being sufficient in seatrout [2]. The 20α‑epimer (CAS 652‑69‑7) should not be used for this application.

Mineralocorticoid/Glucocorticoid Receptor‑Exclusion Control (20S‑Isomer Required)

The (20S)‑isomer (17,20α‑OHP) is the preferred negative‑control steroid for experiments requiring a pregnane‑backbone compound that does not activate classical MR or GR. Radioligand displacement data confirm that 17,20α‑OHP fails to occupy MR (³H‑aldosterone) or GR (³H‑dexamethasone, ³H‑cortisol) binding sites in ovine kidney cytosol [3]. Procure 17,20α‑OHP (CAS 652‑69‑7) when the experimental design requires exclusion of MR/GR‑mediated transcriptional effects.

Fish Pheromone and Chemical Ecology Studies (Free and Conjugated 20R‑Isomer)

Free 17,20β‑P is a validated sex pheromone in goldfish and other cyprinids, with a peak release rate of 58 ng/h in ovulatory females at ~7.5 h post‑HCG [4]. Researchers studying olfactory‑mediated reproductive behavior should procure the free (20R)‑isomer for acute exposure experiments. For investigations of sustained pheromonal signaling, glucuronidated 17,20β‑P (peak 96 ng/h) or sulfated 17,20β‑P (peak 64 ng/h) derivatives are required [4].

Progestin‑Attenuated Signaling and Progesterone Metabolism Studies (20S‑Isomer)

17,20α‑OHP is explicitly documented as a “biologically weaker progestin” that does not independently modulate the estrogen‑induced LH surge [5]. This makes it the appropriate tool for investigating the metabolic inactivation of progesterone by 20α‑hydroxysteroid dehydrogenase (20α‑HSD) or for studying conditions where attenuated progestational signaling is the biological endpoint. Do not substitute 17,20α‑OHP with progesterone or 17α‑OHP when the research question requires a low‑potency progestin with defined receptor‑exclusion properties.

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